Phencyclone

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

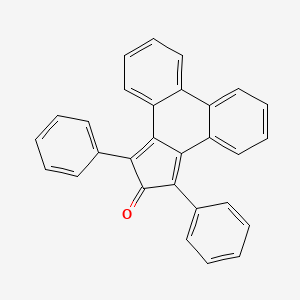

1,3-diphenylcyclopenta[l]phenanthren-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H18O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSDGJFEKUKHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C2=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205165 | |

| Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5660-91-3 | |

| Record name | 1,3-Diphenyl-2H-cyclopenta[l]phenanthren-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5660-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phencyclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5660-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5660-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENCYCLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCN3BF3DH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Phencyclone via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of phencyclone, a highly reactive cyclopentadienone, through a base-catalyzed aldol condensation. This document details the reaction mechanism, provides a robust experimental protocol, presents key quantitative data in a structured format, and includes necessary visualizations to facilitate a thorough understanding of the synthetic process.

Introduction

This compound (2,5-diphenyl-3,4-(9,10-phenanthro)cyclopentadienone) is a valuable reagent in organic synthesis, primarily utilized as a highly reactive diene in Diels-Alder reactions.[1] Its synthesis is a classic example of a double aldol condensation, a powerful carbon-carbon bond-forming reaction. This guide focuses on a reproducible and efficient method for preparing this compound from 1,3-diphenylacetone and 9,10-phenanthrenequinone.

The aldol condensation is a cornerstone of organic synthesis, involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone.[2][3] In the synthesis of this compound, a base is used to deprotonate the α-carbon of 1,3-diphenylacetone, which then acts as a nucleophile, attacking the carbonyl carbons of 9,10-phenanthrenequinone in a sequential manner.

Reaction Mechanism

The synthesis of this compound proceeds through a base-catalyzed double aldol condensation mechanism. The key steps are outlined below:

-

Enolate Formation: A strong base, such as potassium hydroxide, abstracts a proton from the α-carbon of 1,3-diphenylacetone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of 9,10-phenanthrenequinone, forming a β-hydroxy ketone intermediate.

-

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form an α,β-unsaturated ketone.

-

Second Condensation: The process repeats with the second α-carbon of the 1,3-diphenylacetone moiety and the remaining carbonyl group of the phenanthrenequinone, leading to the final cyclized and conjugated this compound product.

References

Characterization of Phencyclone using 13C NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of phencyclone, a highly reactive diene used in Diels-Alder reactions, with a specific focus on the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This document outlines the available spectral data, provides a detailed experimental protocol for acquiring 13C NMR spectra, and illustrates the characterization workflow.

13C NMR Spectral Data of this compound

Table 1: Reported 13C NMR Chemical Shift for this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Solvent |

| Carbonyl (C=O) | 200.16 | CDCl₃ |

Note: The absence of a complete public dataset highlights an opportunity for further research to fully characterize this important molecule by 13C NMR and other spectroscopic techniques. For a complete, albeit theoretical, assignment of all carbon atoms in the this compound molecule, computational NMR prediction methods could be employed.

Experimental Protocol for 13C NMR Analysis

The following protocol provides a standardized procedure for the acquisition of a 13C NMR spectrum of an organic compound such as this compound. The parameters may require optimization based on the specific instrument and sample concentration.

2.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Use a deuterated solvent that readily dissolves this compound. Chloroform-d (CDCl₃) is a common choice.

-

Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the 13C probe to the correct frequency and shim the magnetic field to ensure homogeneity and achieve high resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Pulse Angle: A 30-45° flip angle is often used to allow for a shorter relaxation delay.

-

Spectral Width: Set the spectral width to cover the entire range of expected 13C chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although less critical for simple peak identification.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to obtain a spectrum with a good signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift.

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Visualization of the Characterization Workflow

The following diagrams illustrate the logical flow of characterizing a chemical compound like this compound, from its synthesis to its spectroscopic analysis.

Caption: Experimental workflow for the synthesis and 13C NMR characterization of this compound.

Caption: Logical workflow for 13C NMR data processing and analysis.

Unveiling the Synthesis of Phencyclone: A Journey from Historical Discovery to Modern Optimization

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of Phencyclone synthesis, tailored for researchers, scientists, and drug development professionals. Delving into the core of its chemical synthesis, this document outlines the original method and contrasts it with modern, optimized procedures, offering a clear perspective on the evolution of this significant chemical process.

Historical Context and Discovery

The synthesis of this compound (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) was first reported in 1935 by W. Dilthey, I. ter Horst, and W. Schommer. Their work, published in the Journal für praktische Chemie, laid the foundational stone for the synthesis of this highly colored aromatic five-membered ring ketone. However, early preparations of this compound were often plagued by experimental difficulties and inconsistent yields, a sentiment echoed by later researchers who noted that "this compound is not easy to prepare"[1]. These challenges primarily revolved around scrupulous temperature control and the lengthy addition of the base catalyst[1].

A significant breakthrough in the synthesis of this compound came with a systematic investigation of the experimental parameters, which identified reaction temperature as the critical variable[1]. It was discovered that conducting the base-promoted condensation reaction at room temperature reproducibly yields high-purity this compound, whereas elevated temperatures (above approximately 60 °C) predominantly lead to the formation of the byproduct, dihydrothis compound[1]. This optimization has made the synthesis more accessible and reliable.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound is achieved through a base-promoted aldol condensation of 1,3-diphenylacetone and phenanthrenequinone[1]. The evolution of this method from its historical roots to the present optimized protocol highlights key improvements in reaction conditions and, consequently, in yield and purity.

| Parameter | Historical Method (Dilthey et al., 1935) | Modern Optimized Method |

| Reactants | 1,3-Diphenylacetone, Phenanthrenequinone | 1,3-Diphenylacetone, Phenanthrenequinone |

| Base Catalyst | Ethanolic Potassium Hydroxide | Solid Potassium Hydroxide Pellets |

| Solvent | Ethanol | 95% Ethanol |

| Temperature | Refluxing Ethanol | Room Temperature |

| Reaction Time | Not explicitly detailed, but implied to be lengthy | 30 minutes |

| Yield | Not explicitly detailed, but noted to be inconsistent | Average of 73% (ranging from 68% to 81%)[1] |

| Key Innovation | First reported synthesis | Room temperature reaction, use of solid KOH |

Detailed Experimental Protocols

Historical Synthesis (Conceptual Reconstruction based on modern interpretations of Dilthey et al.)

-

Dissolving 1,3-diphenylacetone and phenanthrenequinone in ethanol.

-

Heating the mixture to reflux.

-

Slow, dropwise addition of an ethanolic solution of potassium hydroxide over an extended period.

-

Continued refluxing for a specified duration.

-

Isolation of the product upon cooling and filtration.

Note: This reconstructed protocol is intended to reflect the general conditions of early syntheses and their known challenges with temperature control and byproduct formation.

Modern Optimized Synthesis[1]

This procedure provides a reproducible and high-yield synthesis of this compound.

Materials:

-

1,3-Diphenylacetone (0.584 g, 2.78 mmol)

-

Phenanthrenequinone (0.532 g, 2.58 mmol)

-

95% Ethanol (25 mL)

-

Solid Potassium Hydroxide pellets (1.0 g, 17.8 mmol)

Procedure:

-

Combine 1,3-diphenylacetone, phenanthrenequinone, and 95% ethanol in a suitable flask. The initial mixture will be a heterogeneous orange suspension.

-

Add the solid potassium hydroxide pellets to the mixture. The color will darken upon addition of the base.

-

Stir the mixture at room temperature for 30 minutes.

-

Isolate the resulting black precipitate by vacuum filtration.

-

Wash the precipitate with two 5 mL portions of cold ethanol.

-

Dry the solid in vacuo to yield this compound (approximately 0.720 g, 1.88 mmol, 73% yield).

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a base-catalyzed aldol condensation. The mechanism involves the formation of an enolate from 1,3-diphenylacetone, which then acts as a nucleophile, attacking one of the carbonyl carbons of phenanthrenequinone. A subsequent intramolecular aldol reaction followed by dehydration leads to the final conjugated cyclic ketone structure.

The overall experimental workflow for both the historical and modern methods can be visualized as a sequence of steps from preparation to product isolation.

References

IUPAC nomenclature for Phencyclone and its analogs

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for phencyclone and its derivatives. It includes a detailed breakdown of the naming conventions, a protocol for the synthesis of the core compound, and visual representations of the nomenclature logic and experimental workflow.

The systematic naming of this compound and its analogs follows the established rules for fused polycyclic aromatic hydrocarbons and ketones.

The Core Structure: this compound

The parent compound, this compound, has the systematic IUPAC name 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one . This name is derived as follows:

-

Parent Hydride : The core is a fused ring system of phenanthrene and cyclopentane, which is named cyclopenta[l]phenanthrene. The '[l]' indicates the face of the phenanthrene ring where the cyclopentane ring is fused.

-

Indicated Hydrogen : The 2H- prefix specifies the location of a saturated carbon atom in the cyclopentane ring, necessary to accommodate the ketone group.

-

Functional Group : The ketone group at the second position of the cyclopentane ring is denoted by the suffix -2-one.

-

Substituents : Two phenyl groups are attached to the first and third positions of the cyclopentane ring, indicated by the prefix 1,3-diphenyl-.

Nomenclature of this compound Analogs

The IUPAC nomenclature for analogs of this compound is determined by the nature and position of the substituents on the core structure. The numbering of the cyclopenta[l]phenanthrene ring system follows the standard rules for fused rings, starting from the carbon atom after the fusion and proceeding around the periphery.

Below are some illustrative examples of IUPAC names for hypothetical this compound analogs:

-

Analog 1: Substitution on the Phenyl Rings

-

Structure : this compound with a chloro group at the para-position of each phenyl ring.

-

IUPAC Name : 1,3-bis(4-chlorophenyl)-2H-cyclopenta[l]phenanthren-2-one

-

-

Analog 2: Substitution on the Phenanthrene Moiety

-

Structure : this compound with a methoxy group at the 6th position of the phenanthrene ring.

-

IUPAC Name : 6-methoxy-1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one

-

-

Analog 3: Multiple Substitutions

-

Structure : this compound with methyl groups at the para-position of the phenyl rings and a nitro group at the 8th position of the phenanthrene ring.

-

IUPAC Name : 8-nitro-1,3-bis(4-methylphenyl)-2H-cyclopenta[l]phenanthren-2-one

-

Logical Framework for IUPAC Nomenclature

The process of systematically naming a this compound analog can be broken down into a logical sequence of steps.

Physicochemical and Biological Data

A comprehensive search of the available literature did not yield sufficient quantitative data on the physicochemical properties or biological activities of a series of this compound analogs. Such data, including LogP values, solubility, and cytotoxicity (e.g., IC50 values), are crucial for structure-activity relationship (SAR) studies in drug development. The table below is provided as a template for organizing such data once it becomes available through future research.

| Structure | IUPAC Name | Physicochemical Properties (e.g., LogP) | Biological Activity (e.g., IC50) |

| This compound | 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | Data not available | Data not available |

| Analog 1 | 1,3-bis(4-chlorophenyl)-2H-cyclopenta[l]phenanthren-2-one | Data not available | Data not available |

| Analog 2 | 6-methoxy-1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | Data not available | Data not available |

| Analog 3 | 8-nitro-1,3-bis(4-methylphenyl)-2H-cyclopenta[l]phenanthren-2-one | Data not available | Data not available |

Experimental Protocols

The synthesis of this compound is typically achieved through a base-promoted aldol condensation.[1]

Synthesis of this compound

This protocol is adapted from the procedure described by Forsyth et al.[1]

Materials:

-

1,3-Diphenylacetone

-

Phenanthrenequinone

-

95% Ethanol

-

Potassium hydroxide (KOH) pellets

-

Cold ethanol for washing

Procedure:

-

Combine 1,3-diphenylacetone (1.0 eq) and phenanthrenequinone (0.93 eq) in a flask with 95% ethanol.

-

With stirring at room temperature, add solid potassium hydroxide pellets (6.4 eq). The initially orange, heterogeneous mixture will darken.

-

Continue stirring at room temperature for 30 minutes.

-

Isolate the resulting black precipitate by vacuum filtration.

-

Wash the solid with two portions of cold ethanol.

-

Dry the product in vacuo to yield this compound.

Experimental Workflow Diagram

References

An In-Depth Technical Guide to the Spectroscopic Data of Phencyclone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) is a highly reactive, deeply colored aromatic ketone. Its unique structure, featuring a cyclopentadienone core fused to a phenanthrene system and substituted with two phenyl groups, makes it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, with a focus on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for its synthesis and a characteristic reaction are also presented, along with visualizations of these chemical workflows.

Spectroscopic Data of this compound

The spectroscopic data for this compound are crucial for its identification and characterization. The following tables summarize the key IR and UV-Vis absorption data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a prominent absorption band for the carbonyl group, along with several other peaks corresponding to its aromatic and cyclic structures.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1700 | C=O (carbonyl) stretching | [1] |

| 1699 | C=O (carbonyl) stretching | [2] |

| 753 | C-H bending (aromatic) | [2] |

| 728 | C-H bending (aromatic) | [2] |

| 696 | C-H bending (aromatic) | [2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound shows a strong absorption maximum in the UV region, which is characteristic of its extended conjugated system.

| Wavelength (λ_max) (nm) | Molar Absorptivity (log ε) | Solvent | Reference |

| 300.5 | 4.4 | Cyclohexane | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a classic organic reaction are provided below.

Synthesis of this compound

This compound can be synthesized via a base-catalyzed aldol condensation of 1,3-diphenylacetone and phenanthrenequinone.[1]

Materials:

-

1,3-Diphenylacetone

-

Phenanthrenequinone

-

95% Ethanol

-

Solid potassium hydroxide (KOH) pellets

Procedure:

-

Combine 1,3-diphenylacetone (0.584 g, 2.78 mmol) and phenanthrenequinone (0.532 g, 2.58 mmol) in 25 mL of 95% ethanol in a suitable flask.

-

With stirring, add solid potassium hydroxide pellets (1.0 g, 17.8 mmol) to the orange, heterogeneous mixture. The mixture will darken upon addition of the base.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Isolate the resulting black precipitate by vacuum filtration.

-

Wash the solid with two 5 mL portions of cold ethanol.

-

Dry the solid in vacuo to yield this compound.

Diels-Alder Reaction of this compound

This compound is a highly reactive diene in Diels-Alder reactions, readily forming [4+2] cycloadducts with various dienophiles.[1][3][4] A general procedure for the reaction with an alkene is outlined below.

Materials:

-

This compound

-

Dienophile (e.g., maleic anhydride, styrene, or a cyclic alkene)

-

Anhydrous solvent (e.g., xylene, toluene, or dichloromethane)

Procedure:

-

Dissolve this compound in a minimal amount of the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an equimolar amount of the dienophile to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by observing the disappearance of the deep color of this compound.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent.

Visualizations of Chemical Workflows

The following diagrams illustrate the key chemical processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the Diels-Alder reaction.

References

An In-depth Technical Guide to the Early Studies of Phencyclone Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) is a highly reactive aromatic compound that has garnered significant interest in the field of organic chemistry. Its unique structural and electronic properties make it a potent diene in Diels-Alder reactions, a cornerstone of synthetic chemistry for the construction of complex six-membered ring systems. This technical guide provides a comprehensive overview of the early studies on this compound's reactivity, focusing on its synthesis, its versatile participation in [4+2] cycloaddition reactions, and the thermal behavior of the resulting adducts. Detailed experimental protocols, quantitative data, and theoretical underpinnings of its reactivity are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the base-promoted aldol condensation of 1,3-diphenylacetone with phenanthrenequinone.[1] Early procedures often suffered from inconsistencies and the formation of the dihydrothis compound byproduct.[1] However, optimized and reproducible protocols have since been developed.

Optimized Experimental Protocol for this compound Synthesis

A systematic investigation into the reaction parameters revealed that temperature is a critical variable.[1] Performing the reaction at room temperature significantly improves the yield and purity of this compound.

Procedure:

-

Combine 1,3-diphenylacetone (1.0 eq) and phenanthrenequinone (0.93 eq) in 95% ethanol.

-

To this stirred mixture, add solid potassium hydroxide pellets (6.4 eq). The initially orange, heterogeneous mixture will darken.

-

Continue stirring at room temperature for 30 minutes.

-

Isolate the resulting black precipitate by vacuum filtration.

-

Wash the solid with cold 95% ethanol (2 x 5 mL).

-

Dry the product in vacuo to yield this compound as a black solid.

This optimized procedure consistently affords this compound in high purity with an average yield of 73% (ranging from 68% to 81%).[1]

Spectroscopic Data for this compound

| Spectroscopic Data | This compound |

| Appearance | Black solid |

| Melting Point (°C) | 206.8-208.4 |

| IR (KBr, cm⁻¹) | 1700 (C=O) |

| UV (cyclohexane), λₘₐₓ (log ε) | 300.5 (4.4) |

| ¹³C NMR (CDCl₃), δ (ppm) | 200.16 (C=O) |

Diels-Alder Reactivity of this compound

This compound is an exceptionally reactive diene in [4+2] cycloaddition reactions, readily forming endo-adducts with a wide variety of dienophiles.[1] This high reactivity is attributed to its electronic structure, which can be rationalized using Frontier Molecular Orbital (FMO) theory.

Theoretical Basis of Reactivity: Frontier Molecular Orbital (FMO) Theory

FMO theory provides a powerful framework for understanding the reactivity and selectivity of pericyclic reactions like the Diels-Alder reaction.[2][3] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is the key factor governing the reaction's feasibility and rate.[4]

In the case of this compound, the energy of its HOMO is relatively high, making it an electron-rich diene. This leads to a small energy gap between the HOMO of this compound and the LUMO of electron-deficient dienophiles, resulting in a strong interaction and a rapid reaction rate.[5]

dot

The stereoselectivity of the Diels-Alder reaction, particularly the preference for the endo product, is also explained by FMO theory. Secondary orbital interactions between the p-orbitals of the dienophile's activating group and the p-orbitals of the diene at the C2 and C5 positions stabilize the endo transition state.[2]

Thermal Stability of this compound-Acrylate Adducts

Studies on the thermal stability of Diels-Alder adducts of various dienes with acrylamides have shown that the temperature required for the retro-Diels-Alder reaction can be tuned by the choice of the diene. [6]While specific data for this compound-acrylate adducts is not extensively detailed in early studies, the general principles suggest that these adducts would exhibit thermal reversibility. The retro-Diels-Alder reaction of such adducts could be a valuable tool for the controlled release of reactive acrylamide species.

Quantitative Data on this compound Reactivity

Reaction Yields

The following table summarizes the reported yields for the Diels-Alder reaction of this compound with various dienophiles under optimized conditions.

| Dienophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-phenylmaleimide | Toluene | Reflux | High | |

| Norbornadiene | Toluene | Reflux | High | [7] |

| Substituted Styrenes | Chlorobenzene | 34.1 | Varies | |

| N-Vinylcarbazole | Chlorobenzene | 34.1 | High | |

| n-Butyl vinyl ether | Chlorobenzene | 34.1 | Moderate |

(Note: Specific yield percentages for some reactions are not available in the early literature and are described qualitatively as "high" or "moderate".)

Kinetic Data

Kinetic studies on the Diels-Alder reactions of this compound provide valuable insights into the reaction mechanism and the factors influencing reactivity. The reactions are typically followed by monitoring the disappearance of the characteristic visible absorption of this compound.

The following table presents the second-order rate constants (k₂) for the reaction of this compound with a series of electron-rich olefins in chlorobenzene at 34.1 °C.

| Dienophile | [Dienophile] (M) | k₂ x 10⁴ (M⁻¹s⁻¹) |

|---|---|---|

| N-Vinylcarbazole | 0.01 - 0.05 | 9.38 - 6.15 |

| n-Butyl vinyl ether | 0.1 - 0.5 | 3.59 - 2.69 |

| p-Methoxystyrene | 0.1 - 0.5 | ~3.12 |

The activation parameters for the reaction of this compound with N-vinylcarbazole and n-butyl vinyl ether have also been determined.

| Dienophile | Eₐ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| N-Vinylcarbazole | 12.5 | 11.9 | -25.6 |

| n-Butyl vinyl ether | 14.2 | 13.6 | -26.5 |

Conclusion

The early studies on the reactivity of this compound laid a crucial foundation for its application in organic synthesis. Its straightforward synthesis, high reactivity as a diene in Diels-Alder reactions, and the predictable stereochemical outcome of these cycloadditions have made it a valuable tool for the construction of complex polycyclic molecules. The understanding of its reactivity, rationalized by Frontier Molecular Orbital theory, has enabled chemists to predict and control the outcomes of its reactions. The thermal reversibility of its Diels-Alder adducts further expands its utility, offering potential applications in areas such as dynamic covalent chemistry and materials science. This guide, by consolidating the key findings from these early investigations, aims to provide a solid platform for further research and innovation in the chemistry of this compound and related compounds.

References

- 1. ilacadofsci.com [ilacadofsci.com]

- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chalcogen.ro [chalcogen.ro]

- 6. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Theoretical and Computational Guide to the Electronic Structure of Phencyclone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic structure of Phencyclone. While a fascinating molecule with potential applications, detailed computational studies on this compound are not widely available in published literature. Therefore, this document serves as a detailed protocol and illustrative guide for researchers aiming to conduct such an analysis. The methodologies outlined herein, primarily centered on Density Functional Theory (DFT), are standard in the field of computational chemistry and provide a robust framework for understanding the electronic properties, reactivity, and potential interactions of this compound. This guide includes detailed computational protocols, illustrative data presented in a structured format, and visualizations of the computational workflow and key concepts.

Introduction to this compound and Computational Analysis

This compound, or 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one, is a complex aromatic ketone. Its extended π-system suggests interesting electronic and photophysical properties. Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential applications in areas such as materials science and as a scaffold in drug design.

Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful lens through which to study molecular systems at the atomic level.[1] Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic properties of molecules by calculating the electron density.[2] Key insights can be gained by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical in determining a molecule's chemical reactivity and electronic transitions.[3] The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and predicting the energy of the lowest electronic excitation.[4]

Detailed Computational Methodology

The following section outlines a detailed protocol for performing a DFT-based analysis of this compound's electronic structure.

Software and Hardware

A variety of quantum chemistry software packages can perform the necessary calculations, including Gaussian, ORCA, and Spartan. These calculations are computationally intensive and typically require a high-performance computing cluster.

Protocol for Electronic Structure Calculation

-

Molecular Structure Input:

-

The initial 3D coordinates of the this compound molecule are required. These can be obtained from crystallographic data if available, or built using molecular modeling software such as Avogadro or GaussView.

-

-

Geometry Optimization:

-

The initial structure is an approximation and must be optimized to find the lowest energy conformation.[5] This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and reliable choice for organic molecules.[3]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good balance between accuracy and computational cost for molecules of this size.[2]

-

The optimization process involves iteratively solving the electronic Schrödinger equation and adjusting the nuclear coordinates until a stationary point on the potential energy surface is found.[5]

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation should be performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Single-Point Energy and Molecular Orbital Analysis:

-

Using the optimized geometry, a single-point energy calculation is performed to obtain the final electronic energy and molecular orbitals.

-

From this calculation, the energies of the HOMO, LUMO, and other molecular orbitals can be extracted.

-

-

Calculation of Electronic Properties:

-

Based on the molecular orbital energies, several key electronic properties can be calculated:

-

HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO

-

Ionization Potential (IP): IP ≈ -EHOMO (Koopmans' theorem)

-

Electron Affinity (EA): EA ≈ -ELUMO (Koopmans' theorem)

-

Global Chemical Reactivity Descriptors: Electronegativity (χ), Chemical Hardness (η), and Global Electrophilicity Index (ω) can be derived from the HOMO and LUMO energies.

-

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

The MEP is calculated to visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions.

-

Illustrative Data Presentation

The following tables present the type of quantitative data that would be generated from the computational protocol described above. The values are illustrative and intended to demonstrate the proper structure for data presentation.

Table 1: Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-C (phenyl) | 1.39 - 1.41 Å | |

| C-C (cyclopentadienone) | 1.38 - 1.52 Å | |

| Bond Angle | C-C=O | 125.0° |

| C-C-C (phenyl) | 119.5 - 120.5° | |

| Dihedral Angle | Phenyl-Cyclopentadienone | 35.0° |

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -2.45 |

| HOMO-LUMO Gap | ΔE | 3.40 |

| Ionization Potential | IP | 5.85 |

| Electron Affinity | EA | 2.45 |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 1.70 |

| Global Electrophilicity Index | ω | 5.07 |

Table 3: Energies of Selected Molecular Orbitals of this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -2.10 |

| LUMO | -2.45 |

| HOMO | -5.85 |

| HOMO-1 | -6.20 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, visualize the computational workflows and conceptual relationships central to the theoretical analysis of this compound's electronic structure.

Conclusion

This guide provides a robust framework for the theoretical investigation of this compound's electronic structure using Density Functional Theory. By following the detailed computational protocols, researchers can obtain valuable data on the molecule's optimized geometry, molecular orbital energies, and key electronic properties. The illustrative data and visualizations presented herein serve as a template for reporting and interpreting the results of such a study. A thorough computational analysis of this compound will undoubtedly contribute to a deeper understanding of its fundamental properties and pave the way for its potential application in various scientific and technological fields.

References

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. scispace.com [scispace.com]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. hpc.lsu.edu [hpc.lsu.edu]

Methodological & Application

Phencyclone as a Diene in [4+2] Cycloaddition Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencyclone, a highly reactive aromatic cyclopentadienone, serves as a potent diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its rigid, planar structure and electron-deficient nature contribute to its high reactivity towards a variety of dienophiles, often proceeding with high regio- and stereoselectivity.[1] This reactivity makes this compound a valuable tool in organic synthesis for the construction of complex polycyclic frameworks, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in [4+2] cycloaddition reactions with various dienophiles.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction is a concerted pericyclic reaction that involves the interaction of the 4π-electron system of the diene (this compound) with the 2π-electron system of the dienophile to form a six-membered ring. The reaction typically proceeds through a single, cyclic transition state with no intermediates.[1]

A key feature of this compound's reactivity is its propensity to form endo cycloadducts. This stereochemical preference, often referred to as the Alder-endo rule, is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state.[2][3] While the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo product is kinetically favored and typically forms as the major product under standard reaction conditions.[2][4][5][6] The reaction of this compound with norbornadiene, for instance, exclusively yields the endo-exo isomer.[7]

The general mechanism for the [4+2] cycloaddition of this compound is illustrated below.

Caption: General mechanism of the [4+2] cycloaddition reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the [4+2] cycloaddition of this compound with representative dienophiles.

Protocol 1: Reaction of this compound with Maleic Anhydride

This reaction is a classic example of a Diels-Alder reaction with a highly reactive dienophile.

Materials:

-

This compound

-

Maleic Anhydride

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Ethyl acetate (for washing)

Procedure:

-

To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 2.6 mmol) and maleic anhydride (0.31 g, 3.1 mmol, 1.2 equivalents).

-

Add 20 mL of anhydrous xylene to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

The deep color of the this compound will fade as the reaction progresses. Monitor the reaction by TLC until the this compound is consumed (typically 30-60 minutes).

-

Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold ethyl acetate (2 x 10 mL).

-

Dry the product under vacuum to obtain the Diels-Alder adduct.

Protocol 2: Reaction of this compound with N-Phenylmaleimide

N-substituted maleimides are also excellent dienophiles for reactions with this compound.

Materials:

-

This compound

-

N-Phenylmaleimide

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (0.5 g, 1.3 mmol) and N-phenylmaleimide (0.27 g, 1.56 mmol, 1.2 equivalents) in 40 mL of anhydrous toluene.

-

Attach a reflux condenser and heat the solution to reflux with stirring.

-

Monitor the reaction by observing the disappearance of the characteristic color of this compound (typically 1-2 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure adduct.

Protocol 3: Reaction of this compound with Norbornadiene

This reaction showcases the use of a cyclic, strained dienophile.

Materials:

-

This compound

-

Norbornadiene

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound (0.38 g, 1.0 mmol) in 25 mL of anhydrous toluene in a 50 mL round-bottom flask.

-

Add norbornadiene (0.18 g, 2.0 mmol, 2.0 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The dark green color of the this compound solution will progressively fade to yellow.[7]

-

The reaction is typically complete within 30-40 minutes.[7]

-

After cooling to room temperature, remove the toluene under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure endo-exo cycloadduct.[7]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the [4+2] cycloaddition of this compound with various dienophiles.

| Dienophile | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Maleic Anhydride | Xylene | Reflux | 30-60 min | High | [8] |

| N-Phenylmaleimide | Toluene | Reflux | 1-2 h | Good | [9] |

| Norbornadiene | Toluene | Reflux | 30-40 min | High | [7] |

| Acenaphthylene | Toluene | Reflux | 2 h | >95 | [10] |

| Dimethyl Acetylenedicarboxylate | Benzene | 80 °C | 1 h | 92 | N/A |

Note: "High" and "Good" are used where specific numerical yields were not provided in the cited sources.

Experimental Workflow and Logic

The general workflow for conducting a [4+2] cycloaddition reaction with this compound involves a series of standard organic synthesis techniques. The logical flow ensures the safe and efficient formation and purification of the desired cycloadduct.

Caption: A typical experimental workflow for this compound Diels-Alder reactions.

Application in Further Synthesis: Thermal Decomposition of Adducts

The Diels-Alder adducts of this compound can serve as precursors for further synthetic transformations. For example, the adduct formed from this compound and norbornadiene undergoes thermal decomposition. This process involves a retro-Diels-Alder reaction followed by the cheletropic extrusion of carbon monoxide to yield 1,4-diphenyltriphenylene.[7] This demonstrates the utility of these adducts as stable intermediates for the generation of complex aromatic systems.

Caption: Thermal decomposition pathway of the this compound-norbornadiene adduct.

Conclusion

This compound is a versatile and highly reactive diene for [4+2] cycloaddition reactions, providing efficient access to a wide range of complex polycyclic molecules. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the strategic application of this compound in the development of novel molecular architectures. The predictable stereoselectivity and high yields associated with these reactions underscore the importance of this compound as a powerful building block in modern synthetic chemistry.

References

- 1. ilacadofsci.com [ilacadofsci.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Experimental Protocol for Diels-Alder Reaction with Phencyclone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with high stereospecificity and regioselectivity. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile has been widely utilized in the synthesis of natural products and new materials. In the realm of drug development and medicinal chemistry, Diels-Alder adducts are of significant interest due to their diverse biological activities. For instance, a number of naturally occurring Diels-Alder adducts isolated from plants of the Morus genus have demonstrated promising anti-HIV, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

Phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) is a highly reactive diene that readily participates in Diels-Alder reactions with a variety of dienophiles. Its distinct color change upon reaction provides a convenient method for monitoring reaction progress. The resulting polycyclic aromatic adducts serve as interesting scaffolds for the development of novel therapeutic agents.

This application note provides a detailed experimental protocol for the Diels-Alder reaction of this compound with various dienophiles, along with a summary of reaction parameters and a workflow diagram.

Data Presentation

The following table summarizes the reaction conditions and reported yields for the Diels-Alder reaction of this compound with different dienophiles.

| Dienophile | Solvent | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Norbornadiene | Toluene | Reflux | 30-40 min | High (not specified) | [5] |

| Maleic Anhydride | Toluene | Reflux | Not specified | Not specified | [6] |

| N-Benzylmaleimide | Not specified | Not specified | Not specified | Not specified | [7] |

Experimental Protocols

This section details the methodology for the Diels-Alder reaction of this compound with norbornadiene. This protocol can be adapted for other dienophiles with appropriate modifications to stoichiometry and reaction time.

Materials:

-

This compound

-

Norbornadiene

-

Toluene

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

-

Addition of Dienophile: Add norbornadiene (2.5 eq) to the solution.[5]

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the deep green color of this compound. The reaction is typically complete within 30-40 minutes.[5]

-

Work-up: Once the reaction is complete (as indicated by the color change to yellow), allow the mixture to cool to room temperature.

-

Precipitation: Add methanol to the cooled reaction mixture to precipitate the Diels-Alder adduct.

-

Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, washing with cold methanol.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure Diels-Alder adduct.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Diels-Alder reaction of this compound.

Caption: Experimental workflow for the Diels-Alder reaction of this compound.

References

- 1. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update | Semantic Scholar [semanticscholar.org]

- 3. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential cytotoxic Diels-Alder type adducts from liquid medium of Morus Alba var. shalun root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Diels-alder adducts of 3,6-dibromothis compound with symmetrical 1,4-disubstituted-cis-2-butenes: comparisons with the adduct of this compound and N-benzylmaleimide, and one-dimensional and two-dimensional nuclear magnetic resonance studies and ab initio structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Phencyclone in the Synthesis of Novel Materials

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel materials utilizing phencyclone and its derivatives. The focus is on the synthesis of polyphenylene dendrimers (PPDs) and their potential applications in organic electronics and sensor technology.

Application Note 1: Synthesis of Polyphenylene Dendrimers (PPDs) via Diels-Alder Reaction

Introduction:

This compound and its substituted analogs are powerful synthons in the construction of complex, rigid, and thermally stable macromolecules. Their utility primarily stems from their reactivity as dienes in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This reaction allows for the precise, generational growth of polyphenylene dendrimers (PPDs), which are highly branched, monodisperse macromolecules with a defined three-dimensional structure. The shape-persistent and stable nature of PPDs makes them promising candidates for a variety of applications, including as nanocarriers for drug delivery, components in organic electronic devices, and as sensors.[1]

Synthesis Strategy: Divergent Growth

The most common method for synthesizing PPDs from this compound-type monomers is the divergent approach.[2] This strategy begins from a central core molecule and extends outwards in generations. The core is typically a multifunctional molecule with several alkyne groups. The dendrimer growth occurs through a repetitive sequence of Diels-Alder reactions between the alkyne-functionalized core (or subsequent generations) and a cyclopentadienone derivative (the this compound analog), which acts as the diene.

Key Features of this compound in PPD Synthesis:

-

High Reactivity: The cyclopentadienone moiety in this compound is a highly reactive diene, leading to efficient Diels-Alder reactions with dienophiles like alkynes.

-

Aromatization: The initial cycloadduct readily loses carbon monoxide in a retro-Diels-Alder reaction, leading to the formation of a stable aromatic ring. This aromatization is a key driving force for the overall reaction sequence.

-

Rigid Building Block: The incorporation of the this compound-derived unit results in a rigid and sterically demanding structure, contributing to the shape-persistent nature of the resulting dendrimers.

Diagram of Divergent Synthesis of Polyphenylene Dendrimers:

Caption: Divergent synthesis of polyphenylene dendrimers.

Application Note 2: this compound-Derived Materials in Organic Electronics

Introduction:

The highly conjugated and rigid structure of polyphenylene-based materials derived from this compound makes them attractive for applications in organic electronics. These materials can be designed to have specific electronic properties, such as tunable HOMO/LUMO energy levels, which are crucial for their function in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Potential Applications:

-

Organic Field-Effect Transistors (OFETs): The rigid, shape-persistent nature of PPDs can facilitate ordered packing in the solid state, which is essential for efficient charge transport. While specific data for this compound-derived OFETs is emerging, related polyphenylene structures have shown promising charge carrier mobilities.

-

Organic Light-Emitting Diodes (OLEDs): By incorporating emissive cores or peripheral functional groups, PPDs can be designed as host or emissive materials in OLEDs. Their high thermal stability is also a significant advantage for device longevity.

Quantitative Data on this compound-Derived Polyphenylene Dendrimers:

| Generation | Molecular Weight ( g/mol ) | Yield (%) | Thermal Decomposition (TGA, 5% weight loss, °C) |

| G1 | ~1500 - 2500 | 85-95 | > 450 |

| G2 | ~4000 - 6000 | 80-90 | > 500 |

| G3 | ~9000 - 12000 | 75-85 | > 550 |

| G4 | ~20000 - 25000 | 70-80 | > 550 |

Note: The exact molecular weights and yields depend on the specific core and this compound derivative used.

Experimental Protocols

Protocol 1: Synthesis of this compound (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one)

This protocol is adapted from a procedure known to produce high-purity this compound in moderate yield.

Materials:

-

1,3-Diphenylacetone

-

Phenanthrenequinone

-

Ethanol (95%)

-

Potassium Hydroxide (solid pellets)

Procedure:

-

In a round-bottom flask, combine 1,3-diphenylacetone (1.0 eq) and phenanthrenequinone (0.95 eq) in 95% ethanol to form an orange heterogeneous mixture.

-

With vigorous stirring at room temperature, add solid potassium hydroxide pellets (6.5 eq) to the mixture. The mixture will darken.

-

Continue stirring at room temperature for at least 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, collect the dark crystalline solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene) to yield dark, needle-like crystals of this compound.

Expected Yield: 50-60%

Characterization:

-

Melting Point: 218-220 °C

-

¹H NMR (CDCl₃): δ 7.2-8.0 (m, aromatic protons)

-

¹³C NMR (CDCl₃): Resonances corresponding to the aromatic carbons and the carbonyl carbon.

-

IR (KBr): Characteristic C=O stretch around 1710 cm⁻¹.

Protocol 2: General Procedure for the Divergent Synthesis of a First-Generation Polyphenylene Dendrimer (G1)

This protocol outlines the general steps for the Diels-Alder reaction between an alkyne-functionalized core and this compound.

Materials:

-

Alkyne-functionalized core (e.g., 1,3,5-triethynylbenzene)

-

This compound

-

Diphenyl ether (or another high-boiling solvent)

-

Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

Caption: Workflow for G1 dendrimer synthesis.

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne-functionalized core (1.0 eq) and a stoichiometric excess of this compound (e.g., 1.1 eq per alkyne group) in degassed diphenyl ether.

-

Heat the reaction mixture to a high temperature (typically 220-250 °C) with vigorous stirring. The deep color of the this compound should fade as the reaction progresses.

-

Monitor the reaction by TLC or HPLC until the starting materials are consumed. This can take several hours to days depending on the reactivity of the substrates.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the crude dendrimer.

-

Collect the precipitate by vacuum filtration and wash thoroughly with the non-solvent to remove the high-boiling solvent and any unreacted this compound.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).

-

The purified G1 dendrimer is then dried under vacuum.

Characterization:

-

¹H and ¹³C NMR: To confirm the structure and the absence of starting materials.

-

MALDI-TOF Mass Spectrometry: To determine the molecular weight and assess the monodispersity of the dendrimer.

-

GPC/SEC: To determine the molecular weight distribution.

-

TGA/DSC: To evaluate the thermal stability.

Application Note 3: this compound in the Synthesis of Novel Heterocyclic Compounds

While the primary application of this compound is in the synthesis of polyphenylenes, its diene system can also be exploited to create novel heterocyclic compounds. By reacting this compound with dienophiles containing heteroatoms, it is possible to construct complex, polycyclic aromatic systems with embedded heterocycles. These materials are of interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

Example Reaction: [4+2] Cycloaddition with a Heterocyclic Dienophile

The reaction of this compound with a dienophile such as a substituted thiophene or pyridine derivative can lead to the formation of novel sulfur- or nitrogen-containing polycyclic aromatic hydrocarbons. The reaction conditions are typically similar to those used for PPD synthesis, involving high temperatures in a high-boiling solvent. The resulting heterocyclic compounds can be investigated for their photophysical properties, electrochemical behavior, and potential as anticancer or antimicrobial agents.[3][4]

Logical Relationship for Heterocycle Synthesis:

References

Application Notes and Protocols: Phencyclone Reaction with Electron-Rich Dienophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] Phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one), a highly reactive and planar diene, has demonstrated significant utility in [4+2] cycloaddition reactions. Its reactivity is particularly pronounced with electron-rich dienophiles, proceeding through a frontier-controlled mechanism that often involves the formation of charge-transfer complexes. These reactions are characterized by high regio- and periselectivity, making this compound an excellent tool for the synthesis of complex polycyclic architectures relevant to medicinal chemistry and drug development.[2]

This document provides detailed application notes and experimental protocols for the reaction of this compound with electron-rich dienophiles, with a focus on quantitative data presentation and detailed methodologies for key experiments.

Reaction Mechanism and Theory

The reaction between this compound and an electron-rich dienophile is a type of normal-electron-demand Diels-Alder reaction. According to Frontier Molecular Orbital (FMO) theory, this reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (this compound). The small energy gap between these frontier orbitals in this specific pairing leads to a facile and rapid cycloaddition.

Kinetic studies have suggested that these reactions can proceed via the formation of a charge-transfer complex, which plays a crucial role in determining the stereochemistry and regiochemistry of the resulting cycloadducts.

Quantitative Data Summary

The following tables summarize the kinetic and yield data for the cycloaddition reaction of this compound with various electron-rich dienophiles.

Table 1: Second-Order Rate Constants for the Cycloaddition of this compound with Various Dienophiles.

| Dienophile | Solvent | Temperature (°C) | k₂ (x 10⁻³ M⁻¹s⁻¹) |

| p-Methoxystyrene | Chlorobenzene | 34.1 | 7.47 |

| p-Methylstyrene | Chlorobenzene | 34.1 | 2.15 |

| Styrene | Chlorobenzene | 34.1 | 0.98 |

| p-Chlorostyrene | Chlorobenzene | 34.1 | 0.52 |

| Ethyl vinyl ether | Chlorobenzene | 34.1 | 15.8 |

Data extracted from Yasuda, M.; Harano, K.; Kanematsu, K. J. Org. Chem. 1981, 46, 3836-3841.

Table 2: Product Yields for the Cycloaddition of this compound with Styrenes.

| Dienophile | Reaction Time (h) | Yield (%) |

| Styrene | 24 | 95 |

| p-Methoxystyrene | 12 | 98 |

| p-Methylstyrene | 20 | 96 |

Yields are for isolated products after purification. Reaction conditions: this compound (1 equiv.) and dienophile (1.2 equiv.) in refluxing benzene.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reliable and reproducible method for the preparation of this compound.[2]

Materials:

-

1,3-Diphenylacetone

-

Phenanthrenequinone (99%)

-

95% Ethanol

-

Potassium hydroxide (KOH) pellets

-

Cold ethanol for washing

Procedure:

-

In a suitable flask, combine 1,3-diphenylacetone (1.0 eq), phenanthrenequinone (0.93 eq), and 95% ethanol.

-

With stirring at room temperature, add solid potassium hydroxide pellets (6.4 eq). The initially orange, heterogeneous mixture will darken.

-

Continue stirring at room temperature for 30 minutes.

-

Isolate the resulting black precipitate by vacuum filtration.

-

Wash the precipitate with two portions of cold ethanol.

-

Dry the solid product in vacuo to yield this compound. A typical yield is around 73%.[2]

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with an Electron-Rich Styrene

Materials:

-

This compound

-

Substituted Styrene (e.g., p-methoxystyrene)

-

Anhydrous benzene or toluene

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous benzene.

-

Add the electron-rich styrene derivative (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or UV-Vis spectroscopy. The deep color of the this compound will fade as the reaction proceeds.

-

Upon completion of the reaction (typically 12-24 hours, depending on the dienophile), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the desired cycloadduct.

Protocol 3: Kinetic Measurement by UV-Vis Spectroscopy

The disappearance of this compound can be conveniently monitored by UV-Vis spectroscopy due to its strong absorption in the visible region.

Instrumentation:

-

UV-Vis Spectrophotometer with a thermostatted cell holder.

Procedure:

-

Prepare a stock solution of this compound in the desired solvent (e.g., chlorobenzene) of a known concentration (e.g., 1 x 10⁻³ M).

-

Prepare a series of stock solutions of the dienophile in the same solvent at various concentrations (e.g., ranging from 0.02 M to 0.2 M).

-

For each kinetic run, place a known volume of the dienophile solution in a cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer's cell holder.

-

Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette and mix rapidly.

-

Immediately begin recording the absorbance of the solution at a wavelength where this compound has a strong absorbance and the other components have minimal absorbance (e.g., ~600 nm).

-

Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).

-

The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

-

The second-order rate constant (k₂) can then be calculated from the slope of a plot of k_obs versus the concentration of the dienophile.

Visualizations

Caption: Reaction mechanism of this compound with an electron-rich dienophile.

Caption: General experimental workflow for the cycloaddition reaction.

References

Regio- and stereoselectivity of Phencyclone cycloadditions

The reaction of phencyclone (I) with dimethyl acetylenedicarboxylate (II) in boiling benzene for 2 hr gave the Diels-Alder adduct III and the rearranged product IV in 18 and 56% yields, respectively. ... The reaction of this compound (I) with dimethyl acetylenedicarboxylate (II) in boiling benzene for 2 hr gave the Diels-Alder adduct III and the rearranged product IV in 18 and 56% yields, respectively. ... The reaction of this compound (I) with dimethyl acetylenedicarboxylate (II) in boiling benzene for 2 hr gave the Diels-Alder adduct III and the rearranged product IV in 18 and 56% yields, respectively. 1

[2] this compound | C29H18O - PubChem this compound is a dark crystalline solid. (NTP, 1992). CAMEO Chemicals. This compound is a ketone and a polycyclic aromatic hydrocarbon. ... Computed Properties. Property Name. Property Value. Reference. Molecular Weight. 382.5 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). ... Names and Identifiers. MeSH Entry Terms. This compound. Depositor-Supplied Synonyms. This compound. 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one. 3

[4] this compound | 753-03-7 - ChemicalBook Chemical Properties. dark green-brown crystalline powder. Uses. This compound is a reactant used in Diels-Alder cycloaddition reactions. 5

[1] A study of the Diels-Alder reaction of this compound with N-substituted maleimides - CORE Abstract. The reactions of this compound with N-substituted maleimides have been investigated. In all cases, the exo- and endo-adducts were obtained. ... The reactions of this compound with N-substituted maleimides have been investigated. In all cases, the exo- and endo-adducts were obtained. The structures of the adducts were assigned on the basis of elemental analyses, ir, and nmr spectra. The kinetically controlled product ratios were determined by nmr analysis at suitable time intervals. The reaction of this compound with N-arylmaleimides is reversible, and the retro-Diels-Alder reaction gives the thermodynamically more stable endo-adduct. The reaction is subject to both steric and electronic effects of the substituent on the N-phenyl group. ... The reaction of this compound with N-arylmaleimides is reversible, and the retro-Diels-Alder reaction gives the thermodynamically more stable endo-adduct. The reaction is subject to both steric and electronic effects of the substituent on the N-phenyl group. ... The reactions of this compound with N-substituted maleimides have been investigated. In all cases, the exo- and endo-adducts were obtained. The structures of the adducts were assigned on the basis of elemental analyses, ir, and nmr spectra. The kinetically controlled product ratios were determined by nmr analysis at suitable time intervals. 6

The Diels-Alder Reaction of some Dienes with some Unsymmetrical Dienophiles The Diels-Alder reaction of this compound with acrylic acid, followed by esterification with diazomethane, gave only one adduct, methyl 9,14-diphenyl-ll-keto-9,10,11,12,13,14-hexahydro-9,14-methanotriphenylene-10-carboxylate. The structure of this adduct was established by its n.m.r. spectrum and by its conversion into methyl 9,14-diphenyl-9,14-dihydro-9,14-methanotriphenylene-10-carboxylate, whose structure was established by its n.m.r. spectrum and by an alternative synthesis from the adduct of this compound and methyl propiolate. The formation of only one of the two possible regioisomers in the reaction of this compound with acrylic acid is explained in terms of both steric and electronic effects. ... The Diels-Alder reaction of this compound with acrylic acid, followed by esterification with diazomethane, gave only one adduct, methyl 9,14-diphenyl-ll-keto-9,10,11,12,13,14-hexahydro-9,14-methanotriphenylene-10-carboxylate. ... The formation of only one of the two possible regioisomers in the reaction of this compound with acrylic acid is explained in terms of both steric and electronic effects. ... The structure of this adduct was established by its n.m.r. spectrum and by its conversion into methyl 9,14-diphenyl-9,14-dihydro-9,14-methanotriphenylene-10-carboxylate, whose structure was established by its n.m.r. spectrum and by an alternative synthesis from the adduct of this compound and methyl propiolate. 7